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Introduction

(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine co-agonist site on the
N-methyl-D-aspartate (NMDA) receptor.[1] This characteristic makes it a valuable
pharmacological tool for investigating the role of NMDA receptor signaling in various
physiological and pathological processes within the central nervous system (CNS). Brain slice
electrophysiology provides a powerful ex vivo platform to study synaptic transmission and
plasticity in a preserved neural circuit. The application of (Z)-MDL 105519 in this preparation
allows for the precise dissection of the contribution of the NMDA receptor glycine site to
synaptic function and dysfunction. These application notes provide an overview of the use of
(Z)-MDL 105519 in brain slice electrophysiology, including its mechanism of action,
experimental protocols, and expected outcomes.

Mechanism of Action

(Z)-MDL 105519 exerts its effects by competitively binding to the glycine recognition site on the
GIuN1 subunit of the NMDA receptor.[1] The binding of a co-agonist, typically glycine or D-
serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor
ion channel. By occupying this site, (Z)-MDL 105519 allosterically inhibits receptor activation,
thereby reducing calcium influx in response to glutamate. This inhibition is non-competitive with
respect to NMDA and can be reversed by increasing the concentration of glycine or D-serine.

[1]
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Mechanism of (Z)-MDL 105519 antagonism at the NMDA receptor.

Data Presentation

While specific electrophysiological data for (Z)-MDL 105519 in brain slice preparations is not
extensively available in the cited literature, the following tables summarize its known

pharmacological properties, which are foundational for designing and interpreting brain slice

experiments.

Table 1: Binding Affinity and Potency of (Z)-MDL 105519

Parameter Value Species Preparation Reference
Ki ([BH]glycine Brain
_ ([_ loly 10.9 nM Rat [2]
binding) membranes
Kd ([FHJMDL Brain
o 3.77 nM Rat [3]
105519 binding) membranes
Table 2: Functional Antagonism of (Z)-MDL 105519
Assay Effect Preparation Reference
NMDA-dependent o )
o Inhibition Brain membranes [1]
[BH]TCP binding
NMDA-stimulated o o
) Inhibition Brain slices [1]
cGMP accumulation
NMDA-induced Ca?*
and Na*-Ca2* Inhibition Cultured neurons [1]

currents

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing

electrophysiological recordings to study the effects of (Z)-MDL 105519.
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Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard procedures for obtaining viable brain slices for

electrophysiology.

Materials:

Rodent (e.g., rat or mouse)
Anesthetic (e.g., isoflurane, ketamine/xylazine)

Ice-cold dissection artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% COs-.
Composition (in mM): 125 NacCl, 2.5 KCI, 1.25 NaHz2POa4, 25 NaHCOs, 25 D-glucose, 1
MgClz, 2 CaClz. For cutting, a sucrose-based or NMDG-based protective solution is often
used.

Vibrating microtome (vibratome)
Recovery chamber

Standard aCSF for recovery and recording, bubbled with 95% Oz / 5% COa.

Procedure:

Anesthetize the animal deeply until it is unresponsive to noxious stimuli.
Perfuse transcardially with ice-cold, oxygenated dissection aCSF.

Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold,
oxygenated dissection aCSF.

Isolate the brain region of interest (e.g., hippocampus, cortex).

Mount the brain tissue on the vibratome stage and immerse it in the ice-cold, oxygenated
dissection aCSF-filled cutting chamber.

Cut slices to the desired thickness (typically 300-400 pum).
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o Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least
30 minutes.

 After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF

until recording.
(Anesthetize AnimaD

Transcardial Perfusion
(Ice-cold aCSF)
(Brain Dissection)
Vibratome Slicing
(300-400 pm)
Initial Recovery
(32-34°C, 30 min)
Room Temperature
Maintenance

Electrophysiological
Recording

Click to download full resolution via product page

Workflow for acute brain slice preparation.
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Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol describes how to record synaptic currents from individual neurons to assess the
impact of (Z)-MDL 105519.

Materials:

Prepared brain slice

e Recording chamber on a microscope stage

e Micromanipulators

o Patch-clamp amplifier and data acquisition system

» Glass micropipettes (3-6 MQ resistance)

« Intracellular solution (e.qg., for recording excitatory postsynaptic currents (EPSCs), in mM:
135 Cs-gluconate, 10 HEPES, 10 Naz-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA;
pH adjusted to 7.2-7.3 with CsOH)

o Extracellular aCSF

e (Z)-MDL 105519 stock solution (e.g., in DMSO) and final dilutions in aCSF

Procedure:

o Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated
aCSF (2-3 ml/min).

» Visualize a neuron in the region of interest (e.g., CA1 pyramidal neuron in the hippocampus)
using differential interference contrast (DIC) microscopy.

o Approach the neuron with a patch pipette filled with intracellular solution, applying positive
pressure.

e Once the pipette tip touches the cell membrane, release the positive pressure to form a high-
resistance (GQ) seal.
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Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

Record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers with a
bipolar electrode). To isolate NMDA receptor-mediated currents, AMPA receptors can be

blocked (e.g., with CNQX or NBQX) and the cell depolarized (e.g., to +40 mV) to relieve the
magnesium block.

Bath-apply (Z)-MDL 105519 at the desired concentration and record the changes in the
NMDA receptor-mediated synaptic current.

Wash out the drug to observe the reversibility of the effect.
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Experimental workflow for patch-clamp recording.

Protocol 3: Investigating the Effect on Long-Term
Potentiation (LTP)

LTP is a cellular correlate of learning and memory that is often dependent on NMDA receptor

activation.
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Materials:

e Same as for Protocol 2.
o Stimulating electrode.
Procedure:

» Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fFEPSPs) or
EPSCs for at least 20 minutes by stimulating afferent fibers at a low frequency (e.g., 0.05
Hz).

e Apply (Z)-MDL 105519 at the desired concentration and continue baseline recording to
observe any effect on basal synaptic transmission.

e Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of
100 Hz for 1 second).

o Continue recording for at least 60 minutes post-HFS to monitor the induction and expression
of LTP.

o Compare the degree of potentiation in the presence of (Z)-MDL 105519 to control
experiments without the drug.

Expected Results and Interpretation

e (Z)-MDL 105519 should selectively block NMDA receptor-mediated synaptic currents. This
will be observed as a reduction in the amplitude of the isolated NMDA receptor EPSC. The
degree of inhibition will be dependent on the concentration of (Z)-MDL 105519 used.

e The blockade by (Z)-MDL 105519 should be surmountable by a high concentration of a
glycine site agonist like D-serine. This confirms the competitive nature of the antagonism at
the glycine site.

e In LTP experiments, (Z)-MDL 105519 is expected to prevent the induction of NMDA receptor-
dependent LTP. The extent of this blockade will depend on the concentration of the
antagonist and the specific LTP induction protocol used.
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By using (Z)-MDL 105519 in brain slice electrophysiology, researchers can effectively probe the
functional significance of the glycine co-agonist site of the NMDA receptor in synaptic
transmission and plasticity, providing valuable insights for basic neuroscience and the
development of novel therapeutics for CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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